[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is a complex organic compound with significant biological and chemical relevance This compound is characterized by its intricate structure, which includes multiple unsaturated fatty acid chains and a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as enzymatic esterification, which offers higher specificity and yields. Enzymes like lipases are used to catalyze the esterification reaction under milder conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or peroxides, while reduction can yield fully saturated fatty acid esters .
Scientific Research Applications
Chemistry
In chemistry, [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is used as a model compound to study esterification reactions and the behavior of unsaturated fatty acids .
Biology
Biologically, this compound is studied for its role in cell membrane structure and function. It is a component of phospholipids, which are essential for maintaining the integrity and fluidity of cell membranes .
Medicine
In medicine, research is focused on the potential anti-inflammatory and anti-cancer properties of this compound. Its ability to modulate cell signaling pathways makes it a candidate for therapeutic applications .
Industry
Industrially, this compound is used in the production of bio-based lubricants and surfactants. Its biodegradability and low toxicity make it an attractive alternative to petroleum-based products .
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate involves its interaction with cell membranes and signaling pathways. The compound can integrate into the lipid bilayer of cell membranes, affecting their fluidity and permeability. Additionally, it can modulate the activity of enzymes and receptors involved in inflammatory and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
PG(183(6Z,9Z,12Z)/205(5Z,8Z,11Z,14Z,17Z)): This compound is a phosphatidylglycerol with similar fatty acid chains but different structural features.
PE(183(6Z,9Z,12Z)/203(5Z,8Z,11Z)): A phosphatidylethanolamine with comparable unsaturated fatty acid chains.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is unique due to its specific combination of fatty acid chains and its potential biological activities. Its ability to modulate cell membrane properties and signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C41H70O5 |
---|---|
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,39,42H,3-10,15-16,20,23,25-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChI Key |
YOCFNRCUDLNVHC-DEAWSBFVSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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